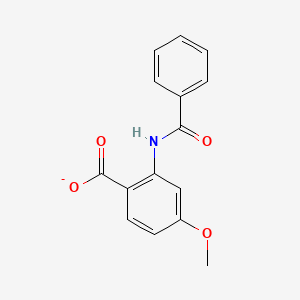

N-benzoyl-4-methoxyanthranilate

Description

Contextualization of Anthranilate Derivatives in Chemical Biology and Organic Synthesis

Anthranilic acid and its derivatives are a cornerstone in the fields of chemical biology and organic synthesis. mdpi.com These compounds, characterized by a benzene (B151609) ring substituted with both an amino group and a carboxylic acid, are amphoteric, meaning they possess both acidic and basic properties. mdpi.com This dual functionality makes them versatile starting materials for the synthesis of a wide array of more complex molecules. mdpi.com

From an organic synthesis perspective, anthranilates are valuable intermediates. The amino and carboxylic acid groups can be selectively modified to build complex molecular architectures. For example, the amino group can undergo acylation, alkylation, and diazotization reactions, while the carboxylic acid can be converted into esters, amides, and other functional groups.

Significance of N-Benzoyl-4-methoxyanthranilate within the Anthranilate Class

This compound is a specific derivative distinguished by two key structural features: an N-benzoyl group and a 4-methoxy substituent on the anthranilate core. The N-benzoyl group is introduced through the acylation of the amino group of a 4-methoxyanthranilate precursor. This modification significantly alters the electronic and steric properties of the parent molecule, influencing its reactivity and potential biological activity.

The 4-methoxy group, an electron-donating substituent, also plays a crucial role. It modulates the electron density of the aromatic ring, which can affect the reactivity of the entire molecule, including the susceptibility of the ring to electrophilic substitution and the acidity of the carboxylic acid (in the parent acid form).

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds of known biological relevance. The N-acyl anthranilate framework is a key feature in the design of various enzyme inhibitors. nih.gov

Table 1: Chemical Properties of N-Benzoyl-4-methoxyanthranilic acid

| Property | Value | Source |

| Molecular Formula | C15H13NO4 | ebi.ac.uk |

| Average Mass | 271.268 Da | ebi.ac.uk |

| Monoisotopic Mass | 271.084458 Da | ebi.ac.uk |

| IUPAC Name | 2-benzamido-4-methoxybenzoic acid | ebi.ac.uk |

Note: The table refers to the carboxylic acid form, N-benzoyl-4-methoxyanthranilic acid, from which the ester, this compound, is derived.

Overview of Academic Research Trajectories for this compound and Related Structures

Direct academic research on this compound is limited. However, by examining studies on structurally related compounds, we can infer potential areas of interest and research directions.

Another area of active investigation is the synthesis of heterocyclic compounds from anthranilate precursors. For example, the reaction of anthranilic acid with benzoyl chloride can lead to the formation of 2-phenyl-4H-3,1-benzoxazin-4-one, with N-benzoylanthranilic acid being a key intermediate. This highlights the utility of N-benzoylated anthranilates as synthons for more complex ring systems.

Furthermore, research into the synthesis of N-benzoyl amino esters provides a general framework for the preparation of compounds like this compound. These methods often involve the coupling of an amino ester with a carboxylic acid or its derivative, a fundamental transformation in organic chemistry with broad applications in peptide synthesis and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C15H12NO4- |

|---|---|

Molecular Weight |

270.26 g/mol |

IUPAC Name |

2-benzamido-4-methoxybenzoate |

InChI |

InChI=1S/C15H13NO4/c1-20-11-7-8-12(15(18)19)13(9-11)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)(H,18,19)/p-1 |

InChI Key |

NZSBJWOTLHVBNU-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)[O-])NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches to N Benzoyl 4 Methoxyanthranilate

Enzymatic and Biocatalytic Synthesis Pathways

The biological production of N-benzoyl-4-methoxyanthranilate is intricately linked to plant defense mechanisms and has been successfully replicated and diversified in engineered microbial systems. These pathways offer environmentally benign alternatives to traditional chemical synthesis.

S-Adenosyl-L-methionine:N-benzoyl-4-O-hydroxyanthranilate 4-O-methyltransferase (EC 2.1.1.105) Activity

A key enzymatic step in the biosynthesis of this compound is the methylation of its hydroxylated precursor. This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:N-benzoyl-4-O-hydroxyanthranilate 4-O-methyltransferase, classified under EC number 2.1.1.105. monarchinitiative.orgebi.ac.ukprepchem.comgoogle.com This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to specifically methylate the 4-hydroxyl group of N-benzoyl-4-hydroxyanthranilate.

Reaction: S-adenosyl-L-methionine + N-benzoyl-4-hydroxyanthranilate ⇌ S-adenosyl-L-homocysteine + this compound ebi.ac.uk

This methyltransferase is involved in the biosynthesis of phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. ebi.ac.ukprepchem.com In carnation (Dianthus caryophyllus) cell cultures, the activity of this enzyme is induced upon treatment with elicitors, such as yeast extract, alongside other enzymes in the phytoalexin biosynthetic pathway. nih.gov The proposed biosynthetic route suggests that N-benzoyl-4-methoxyanthranilic acid (also referred to as methoxydianthramide B) is formed from N-benzoylanthranilic acid via the intermediate N-benzoyl-4-hydroxyanthranilic acid. nih.gov

| Enzyme Details | |

| Systematic Name | S-adenosyl-L-methionine:N-benzoyl-4-O-hydroxyanthranilate 4-O-methyltransferase |

| Accepted Name | N-benzoyl-4-hydroxyanthranilate 4-O-methyltransferase |

| EC Number | 2.1.1.105 |

| Substrates | S-adenosyl-L-methionine, N-benzoyl-4-hydroxyanthranilate |

| Products | S-adenosyl-L-homocysteine, this compound |

| Biological Role | Phytoalexin biosynthesis |

Precursor-Directed Combinatorial Biosynthesis in Engineered Biological Systems (e.g., Saccharomyces cerevisiae)

A powerful strategy for producing this compound and a diverse array of its analogs is through precursor-directed combinatorial biosynthesis in engineered microorganisms, such as the yeast Saccharomyces cerevisiae. This approach harnesses the catalytic potential and substrate promiscuity of heterologously expressed enzymes to generate a wide range of chemical structures from various supplied precursors.

The activation of benzoic acid and its derivatives is a critical first step in this biosynthetic pathway. This is often accomplished by a 4-coumaroyl:CoA ligase (4CL), an enzyme that belongs to the adenylate-forming enzyme family. nih.gov Specifically, 4-coumaroyl:CoA ligase 5 (4CL5) from Arabidopsis thaliana has been effectively used in engineered yeast. nih.gov This enzyme catalyzes the ATP-dependent conversion of a variety of carboxylic acids, including benzoic acid, into their corresponding coenzyme A (CoA) thioesters. This activation step is essential for the subsequent amide bond formation.

The activated benzoyl-CoA is then coupled to an anthranilate moiety by the enzyme Hydroxycinnamoyl/Benzoyl-CoA:Anthranilate N-Hydroxycinnamoyl/Benzoyltransferase (HCBT) from the carnation plant, Dianthus caryophyllus. scitoys.com HCBT catalyzes the formation of the amide bond between the activated acyl-CoA donor (benzoyl-CoA) and the acceptor molecule (an anthranilate derivative). In carnation, this enzyme is a key component of phytoalexin biosynthesis, producing N-benzoylanthranilate. scitoys.com When expressed in yeast, HCBT facilitates the synthesis of this compound when provided with benzoyl-CoA and 4-methoxyanthranilate.

The success of combinatorial biosynthesis heavily relies on the substrate promiscuity of the enzymes employed. Both 4CL5 and HCBT exhibit broad substrate tolerance, which allows for the generation of a large library of anthranilate derivatives. By feeding the engineered yeast strain with a variety of substituted benzoic acids and substituted anthranilates, a multitude of novel compounds can be synthesized. For instance, studies have demonstrated the production of over 160 different cinnamoyl, dihydrocinnamoyl, and benzoyl anthranilates by feeding various natural and non-natural precursors to a yeast strain co-expressing A. thaliana 4CL5 and D. caryophyllus HCBT. This highlights the potential of using enzyme promiscuity to achieve significant chemical diversity.

| Engineered Pathway Components in S. cerevisiae | |

| Enzyme 1 | 4-Coumaroyl:CoA Ligase (4CL5) from Arabidopsis thaliana |

| Function of Enzyme 1 | Activates a broad range of carboxylic acids (including benzoic acid) to their corresponding CoA thioesters. |

| Enzyme 2 | Hydroxycinnamoyl/Benzoyl-CoA:Anthranilate N-Hydroxycinnamoyl/Benzoyltransferase (HCBT) from Dianthus caryophyllus |

| Function of Enzyme 2 | Transfers the activated acyl group (e.g., benzoyl) from its CoA thioester to an anthranilate acceptor molecule. |

| Strategy | Precursor-directed biosynthesis by feeding various substituted benzoic acids and anthranilates. |

| Outcome | Production of a diverse library of N-acylated anthranilates, including this compound. |

Total Chemical Synthesis Strategies

While biocatalytic methods are well-documented, specific literature detailing the total chemical synthesis of this compound is less prevalent. However, established organic chemistry reactions for the formation of N-acyl anthranilic acids provide a basis for a plausible synthetic route.

A common method for forming the amide bond in N-acylated anthranilic acids is the Schotten-Baumann reaction. This would involve the acylation of 4-methoxyanthranilic acid with benzoyl chloride under basic conditions.

A plausible synthetic pathway would be:

Preparation of 4-Methoxyanthranilic Acid: This starting material can be synthesized from 4-methoxy-2-nitrobenzoic acid via reduction of the nitro group. A common method is catalytic hydrogenation using a palladium catalyst (e.g., 5% Pd/BaCO3) in the presence of a base like ammonium (B1175870) hydroxide, followed by acidification to precipitate the product. prepchem.com

N-Benzoylation: The amino group of 4-methoxyanthranilic acid can then be acylated using benzoyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct. This reaction results in the formation of this compound.

While this represents a standard and logical approach, specific reaction conditions, yields, and purification methods for this compound are not extensively detailed in readily available literature, which focuses more on its biological synthesis and the synthesis of related, unsubstituted N-benzoylanthranilic acids.

Classical Approaches to N-Acylated Anthranilates

The formation of the N-benzoyl group in this compound is classically achieved through the N-acylation of a 4-methoxyanthranilate precursor. The Schotten-Baumann reaction is a cornerstone of this approach, providing a robust and widely used method for acylating amines. wikipedia.orgtestbook.com This reaction typically involves the treatment of an amine with an acyl chloride in the presence of an aqueous base to neutralize the hydrochloric acid byproduct. wikipedia.orgdoubtnut.com

A plausible classical synthesis of this compound would, therefore, involve the reaction of methyl 4-methoxyanthranilate with benzoyl chloride. The reaction is generally carried out in a two-phase system consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous basic solution (such as sodium hydroxide). wikipedia.org The base plays a crucial role in driving the reaction towards the amide product by neutralizing the generated HCl. testbook.com Pyridine can also be employed as a base and solvent. google.com

An alternative classical approach involves the initial N-acylation of anthranilic acid with benzoyl chloride to form N-benzoylanthranilic acid. google.com This intermediate can then be subjected to esterification and methoxylation of a suitable precursor (like a 4-hydroxy derivative) to yield the final product. The N-acylation of anthranilic acid itself can sometimes lead to the formation of a 2-phenyl-4H-3,1-benzoxazin-4-one, especially when two equivalents of benzoyl chloride are used. google.com However, with one equivalent, a mixture containing the desired N-benzoylanthranilic acid is obtained. google.com

Table 1: Examples of Classical N-Acylation of Anthranilate Derivatives

| Starting Material | Acylating Agent | Base/Solvent | Product | Yield (%) | Reference |

| Aniline | Benzoyl chloride | 10% NaOH | Benzanilide (B160483) | ~85 | youtube.com |

| Anthranilic acid | Benzoyl chloride (1 eq) | Pyridine | N-Benzoylanthranilic acid | Mixture | google.com |

| Anthranilic acid | Acyl chlorides | Triethylamine/DMF | 2-Substituted-4H-3,1-benzoxazin-4-ones | 78-89 | doubtnut.com |

Modern Synthetic Transformations for Aryl Ether Formation

The introduction of the 4-methoxy group, an aryl ether, can be accomplished through various modern synthetic transformations. These methods offer milder conditions and broader substrate scope compared to classical approaches. A logical synthetic strategy would involve the initial N-benzoylation of a 4-hydroxyanthranilate, followed by the methylation of the phenolic hydroxyl group.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers, which has been significantly improved with modern catalytic systems. wikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org Modern modifications, however, utilize soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. For the synthesis of this compound, a plausible route would be the copper-catalyzed methylation of N-benzoyl-4-hydroxyanthranilate using a methylating agent. The reactivity in Ullmann-type reactions often follows the order of aryl iodides > aryl bromides > aryl chlorides. mdpi.com

Buchwald-Hartwig C-O Coupling: The palladium-catalyzed Buchwald-Hartwig amination, a powerful tool for C-N bond formation, has been extended to the synthesis of aryl ethers (C-O bond formation). wikipedia.orgorganic-chemistry.orgyoutube.com This cross-coupling reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an alcohol with an aryl halide or triflate. wikipedia.orglibretexts.org While primarily known for C-N coupling, the principles of oxidative addition and reductive elimination are applicable to C-O bond formation. wikipedia.org The synthesis could proceed from an N-benzoylated 4-haloanthranilate and a methoxide (B1231860) source, or from N-benzoyl-4-hydroxyanthranilate and a methylating agent that can be activated by the palladium catalyst. The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. libretexts.org

A direct methylation of a phenolic group can also be achieved using reagents like dimethyl sulfate (B86663) in the presence of a base. google.com For instance, various hydroxybenzene derivatives have been successfully methylated using dimethyl sulfate and sodium carbonate. google.com

Table 2: Examples of Modern Aryl Ether Formation Reactions

| Aryl Substrate | Coupling Partner | Catalyst/Ligand/Base | Product | Yield (%) | Reference |

| 4-Chloronitrobenzene | Phenol | Copper/KOH | p-Nitrophenyl phenyl ether | - | wikipedia.org |

| Aryl Halides | Alcohols | Pd/PANI/KOH | Phenols | Good | wikipedia.org |

| 5-Hydroxyvanillin | Dimethyl sulfate | - | 3,4,5-Trimethoxybenzaldehyde | - | google.com |

| Salicylic Acid | Dimethyl Sulfate | NaHCO3 | Methyl Salicylate | 96 | nih.gov |

Chemo-Enzymatic Approaches

A particularly elegant and specific route to this compound is offered by chemo-enzymatic synthesis. This approach leverages the high selectivity of enzymes to perform specific transformations on chemically synthesized intermediates.

Research has identified an enzyme, N-benzoyl-4-hydroxyanthranilate 4-O-methyltransferase (EC 2.1.1.105), which catalyzes the final step in the biosynthesis of this compound in certain organisms. wikipedia.org This enzyme specifically transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 4-hydroxy group of N-benzoyl-4-hydroxyanthranilate to produce this compound. wikipedia.org

This finding opens the door to a two-step chemo-enzymatic synthesis:

Chemical Synthesis: N-benzoyl-4-hydroxyanthranilate can be synthesized chemically, for example, by the N-benzoylation of 4-hydroxyanthranilic acid.

Enzymatic Methylation: The resulting N-benzoyl-4-hydroxyanthranilate can then be used as a substrate for the N-benzoyl-4-hydroxyanthranilate 4-O-methyltransferase, which regioselectively methylates the 4-hydroxy position to yield the final product.

Furthermore, another enzyme, anthranilate N-benzoyltransferase (EC 2.3.1.144), has been identified. This enzyme catalyzes the N-benzoylation of anthranilate using benzoyl-CoA as the acyl donor to form N-benzoylanthranilate. wikipedia.org A potential fully enzymatic or chemo-enzymatic pathway could therefore involve:

Enzymatic N-benzoylation of a 4-hydroxyanthranilate precursor.

Subsequent enzymatic O-methylation as described above.

These enzymatic approaches offer the advantages of high specificity, mild reaction conditions, and the potential for environmentally benign processes.

Reactivity, Reaction Mechanisms, and Derivatization Chemistry of N Benzoyl 4 Methoxyanthranilate Scaffolds

Investigation of Core Reactivity and Functional Group Interconversions

The reactivity of N-benzoyl-4-methoxyanthranilate is primarily centered around its key functional groups: the secondary amide, the ester, the methoxy (B1213986) group, and the aromatic rings. These sites allow for a variety of functional group interconversions, enabling the generation of a library of derivatives.

A key enzymatic interconversion involves the formation of the 4-methoxy group. The enzyme N-benzoyl-4-hydroxyanthranilate 4-O-methyltransferase catalyzes the methylation of N-benzoyl-4-hydroxyanthranilate using S-adenosyl-L-methionine as the methyl donor to produce this compound. creative-enzymes.com This biosynthesis is notably involved in the production of phytoalexins in certain plants. creative-enzymes.com

The amide linkage and the ester group are also prime targets for chemical modification. The amide can undergo N-alkylation or be replaced by other functional groups like sulfonamides. For instance, the nitrogen of the amide linker in related N-benzoyl anthranilic acids has been methylated using reagents like iodomethane. mdpi.com Furthermore, the amide bond can be bioisosterically replaced with groups such as a 1,2,4-oxadiazole (B8745197) ring. mdpi.com

The ester group can be hydrolyzed back to the carboxylic acid, which in turn can be converted to various other functionalities. The parent N-benzoyl-4-methoxyanthranilic acid is defined as the formal condensation product of benzoic acid and 4-methoxyanthranilic acid. ebi.ac.uk This carboxylic acid can then serve as a precursor for the synthesis of other esters or amides.

Cyclization reactions starting from N-acylanthranilic acids can lead to the formation of heterocyclic systems like benzoxazinones. For example, treatment of 2-acylaminobenzoic acids with cyclizing agents can yield 4H-3,1-benzoxazin-4-ones. raco.cat These benzoxazinones are themselves reactive intermediates that can undergo further transformations. raco.cat

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound can be achieved through various synthetic strategies, primarily involving the modification of the N-acyl group or the anthranilate core.

A common approach involves the acylation of an anthranilate ester with a substituted benzoyl chloride. A series of N-benzoyl anthranilic acid derivatives have been synthesized by forming an amide bond between the carboxylic group of benzoic acid derivatives and the amino moiety of C-protected anthranilic acids. nih.gov This method allows for the introduction of a wide variety of substituents on the benzoyl ring.

For instance, a series of N-acyl derivatives of anthranilic acid were prepared by acylating the tert-butyl ester of anthranilic acid with various acid chlorides in the presence of a base, followed by hydrolysis of the ester to the corresponding carboxylic acid. researchgate.net This highlights a versatile route to N-acylated anthranilic acid derivatives.

The synthesis of heterocyclic derivatives is also a prominent area of research. N-acylanthranilic acids can be cyclized to form benzoxazinones. raco.cat These can then react with various nucleophiles. For example, aminolysis of a 2-substituted-4H-3,1-benzoxazin-4-one with amines affords the corresponding amides. raco.cat Reaction with hydrazine (B178648) can lead to the formation of quinazolinone derivatives.

Furthermore, the synthesis of N-benzoyl-N-methylsulfonylanthranilates has been reported, which are precursors to 4-alkoxy-2,1-benzothiazine derivatives through an unexpected cyclization reaction. researchgate.net

The following table provides examples of reaction conditions for the synthesis of related N-acyl anthranilic acid derivatives:

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| 2-Amino-5-bromobenzoic acid, Isopropoxycarbonyl 3,4-dichlorobenzoate | Na2CO3, THF/H2O, RT, 3 h | N-(3,4-dichlorobenzoyl)anthranilic acid derivative | mdpi.com |

| N-(3,4-dichlorobenzoyl)-5-iodoanthranilic acid, Iodomethane | Cs2CO3, anh. DMF, RT | N-methylated N-benzoyl anthranilic acid derivative | mdpi.com |

| 4-Bromo-phthalic anhydride, 3,4-dichloroaniline | - | Retro-amide analog of N-benzoyl anthranilic acid | mdpi.com |

| N-Acylanthranilic acid | Cyclizing agent | 4H-3,1-Benzoxazin-4-one | raco.cat |

Mechanistic Elucidation of Reactions Involving this compound

The mechanistic understanding of reactions involving the this compound scaffold is crucial for controlling reaction outcomes and designing novel synthetic pathways. A notable example is the unexpected base-mediated cyclization of N-benzoyl-N-methylsulfonylanthranilates. researchgate.netumich.edu

In this reaction, the intended outcome was likely a simple hydrolysis or rearrangement. However, the presence of a base was found to trigger an intramolecular cyclization to yield 4-alkoxy-1H-2,1-benzothiazine 2,2-dioxide derivatives. A proposed reaction mechanism involves the formation of a sulfene (B1252967) intermediate. researchgate.net The base is thought to abstract a proton from the methyl group of the N-methylsulfonyl moiety, leading to the elimination of the N-benzoyl group and the formation of the reactive sulfene, which then undergoes an intramolecular cyclization.

The Reissert reaction conditions on related quinazoline (B50416) structures, which can be conceptually linked to cyclized forms of N-acyl anthranilates, have also been studied. These conditions can lead to ring fission, affording benzanilide (B160483) derivatives. researchgate.net

Structure-Activity Relationship (SAR) Studies for Related Anthranilate Derivatives in Research Contexts

While specific SAR studies focused solely on this compound are not extensively documented, a wealth of information exists for related N-acyl and N-benzoyl anthranilic acid derivatives, providing valuable insights into the structural requirements for various biological activities.

As Inhibitors of Aldo-Keto Reductases (AKRs):

A series of N-benzoyl anthranilic acid derivatives have been evaluated as inhibitors of human aldo-keto reductase (AKR) isoforms, which are implicated in the progression of certain cancers. nih.gov These studies revealed that the substitution pattern on both the N-benzoyl and the anthranilate rings significantly influences inhibitory potency and selectivity.

Key SAR findings for AKR1C3 inhibition include:

The presence of a hydroxyl group at the meta position of the N-benzoyl ring (Ring B) was found to be crucial for selective AKR1C3 inhibition. nih.gov

Conversion of this hydroxyl group to an ether (ethoxy or butoxy) shifted the inhibitory activity towards AKR1C1/C2 isoforms and significantly reduced AKR1C3 inhibition. nih.gov

The substitution on the anthranilate ring (Ring A) also plays a role in the inhibitory activity.

The following table summarizes the inhibitory activity of some N-benzoyl anthranilic acid derivatives against AKR1C3:

| Compound | R4 (Ring B) | IC50 for AKR1C3 (µM) | Reference |

| 9 | m-OH | - | nih.gov |

| 10 | m-OH | 0.31 | nih.gov |

| 13 | m-OH | 0.35 | nih.gov |

| 14 | m-OEt | - | nih.gov |

| 15 | m-OBu | - | nih.gov |

As Antitubercular Agents:

N-benzoyl anthranilic acid derivatives have also been investigated as potential antitubercular agents. Early studies identified a lead compound from a fragment library screen with a 3,4-dichlorobenzoyl group attached to the anthranilic acid core. mdpi.com Modifications to this lead compound provided initial SAR insights:

Methylation of the amide nitrogen was explored. mdpi.com

Replacement of the amide bond with a sulfonamide, a retro-amide, a thioamide, or a 1,2,4-oxadiazole ring was investigated to understand the importance of the amide linker. mdpi.com

These examples demonstrate that the N-benzoyl anthranilate scaffold is a "privileged" structure in medicinal chemistry, with modifications to its core components leading to a wide range of biological activities. The specific substitution patterns on both aromatic rings and the nature of the linker between them are critical determinants of potency and selectivity.

Computational and Theoretical Investigations of N Benzoyl 4 Methoxyanthranilate

Quantum Chemical Calculations for Energetic Properties

Determination of Gas-Phase Enthalpies of Formation

No published data is available.

Analysis of Entropies and Gibbs Energies

No published data is available.

Conformational Analysis and Intramolecular Interactions

No published data is available.

Molecular Docking and Simulation Studies of Enzyme-Substrate Interactions (e.g., with methyltransferases)

No published data is available.

Advanced Spectroscopic and Analytical Characterization Techniques for Research

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Purity Assessment (e.g., ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of synthetic and naturally occurring compounds like N-benzoyl-4-methoxyanthranilate. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of the elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HRMS that allows for the analysis of polar molecules by generating intact molecular ions from a solution.

For the purity assessment of a synthesized compound, HRMS is invaluable. It can detect the presence of impurities, even those with the same nominal mass as the target compound, by differentiating their exact masses. In the context of metabolite identification, HRMS coupled with a separation technique like liquid chromatography (LC-MS) can identify known and unknown metabolites in complex biological matrices.

Research Findings:

A validated HPLC-ESI-MS/MS method has been developed for the quantification of a related compound, 2-hydroxy-4-methoxy benzoic acid (HMBA), in rat plasma. nih.gov This study utilized an Applied Biosystems Hybrid Q-Trap API 2000 mass spectrometer with an ESI source operating in negative ion mode. nih.gov Such a method allows for the sensitive detection and quantification of the analyte in a complex biological sample. nih.gov

Below is a hypothetical data table illustrating the kind of information obtained from an HRMS analysis of N-benzoyl-4-methoxyanthranilic acid, based on its known chemical formula, C₁₅H₁₃NO₄. ebi.ac.uk

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for N-benzoyl-4-methoxyanthranilic acid

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Ion Formula | [C₁₅H₁₄NO₄]⁺ |

| Calculated m/z | 272.0895 |

| Measured m/z | 272.0892 |

| Mass Accuracy (ppm) | -1.1 |

This table is illustrative and based on the theoretical exact mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of an organic compound. nsf.gov By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, their connectivity, and their spatial relationships.

For this compound, ¹H NMR would reveal the number of different types of protons, their chemical environment (indicated by the chemical shift, δ), the number of neighboring protons (indicated by the splitting pattern or multiplicity), and the number of protons of each type (indicated by the integration). ¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete bonding framework of the molecule.

Research Findings:

While a complete, assigned NMR spectrum for this compound is not publicly available, the spectra of its precursors and related molecules are instructive. For example, the ¹H and ¹³C NMR spectra of various 2-acylaminobenzoic acid precursors have been studied in detail. sigmaaldrich.com In a related compound, 2-(2-((4-Methoxybenzyl)amino)benzoyl)benzoic acid, the ¹H NMR spectrum recorded in DMSO-d₆ shows distinct signals for the aromatic protons, the NH proton, the CH₂ protons, and the methoxy (B1213986) group protons. rsc.org The ¹³C NMR spectrum for the same compound shows characteristic signals for the carbonyl carbons, the aromatic carbons, and the methoxy carbon. rsc.org

The following tables present hypothetical ¹H and ¹³C NMR data for N-benzoyl-4-methoxyanthranilic acid, based on its known structure and typical chemical shift values for similar functional groups.

Table 2: Hypothetical ¹H NMR Data for N-benzoyl-4-methoxyanthranilic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | s | 1H | COOH |

| ~10.5 | s | 1H | NH |

| 7.9 - 8.1 | m | 2H | Benzoyl H |

| 7.4 - 7.6 | m | 3H | Benzoyl H |

| 7.8 | d | 1H | Anthranilate H |

| 6.8 | dd | 1H | Anthranilate H |

| 6.7 | d | 1H | Anthranilate H |

| 3.9 | s | 3H | OCH₃ |

This table is illustrative. s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.

Table 3: Hypothetical ¹³C NMR Data for N-benzoyl-4-methoxyanthranilic acid

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O (acid) |

| ~165.5 | C=O (amide) |

| ~160.0 | C-OCH₃ |

| 110 - 140 | Aromatic C |

| ~55.0 | OCH₃ |

This table is illustrative and shows expected chemical shift regions.

X-ray Single-Crystal Diffraction for Absolute Configuration Determination

X-ray single-crystal diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, it is possible to map the electron density and thus determine the precise positions of all atoms in the crystal lattice. This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry.

For chiral molecules, X-ray crystallography can be used to determine the absolute configuration (R or S) by analyzing the anomalous dispersion of the X-rays. This is often achieved by co-crystallizing the compound with a known chiral entity.

Research Findings:

Although a crystal structure for this compound has not been reported, the crystal structure of the closely related compound, 4-benzamido-2-hydroxybenzoic acid, has been determined. nih.gov The study revealed that this compound crystallizes in the monoclinic space group P2₁/c. nih.gov In the crystal, the molecules form inversion dimers through hydrogen bonds between the carboxylic acid groups. nih.gov Such an analysis provides a wealth of structural information.

The synthesis and crystallographic characterization of other related compounds, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, also highlight the power of this technique in confirming molecular structure and understanding intermolecular interactions. nsf.gov

The data obtained from an X-ray diffraction experiment is extensive. A summary of the type of crystallographic data that would be obtained for N-benzoyl-4-methoxyanthranilic acid is presented in the table below, using the data for 4-benzamido-2-hydroxybenzoic acid as a representative example. nih.gov

Table 4: Representative Single-Crystal X-ray Diffraction Data

| Parameter | Value (for 4-benzamido-2-hydroxybenzoic acid) |

| Chemical Formula | C₁₄H₁₁NO₄ |

| Formula Weight | 257.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.6689 (5) |

| b (Å) | 32.039 (3) |

| c (Å) | 6.6413 (5) |

| β (°) | 103.530 (5) |

| Volume (ų) | 1172.74 (18) |

| Z | 4 |

This data is for the related compound 4-benzamido-2-hydroxybenzoic acid and serves as an illustration of the parameters determined by X-ray crystallography. nih.gov

Hyphenated Analytical Techniques for Complex Mixture Analysis

Hyphenated analytical techniques combine a separation method with a detection method, offering enhanced analytical power for the analysis of complex mixtures. monarchinitiative.orgnih.gov The most common examples include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR). ebi.ac.ukscitoys.com These techniques are instrumental in pharmaceutical analysis, metabolomics, and environmental analysis for the separation, identification, and quantification of individual components in a mixture. rsc.orgebi.ac.uk

LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and structural information. monarchinitiative.org

Research Findings:

The utility of hyphenated techniques is demonstrated by a validated HPLC-ESI-MS/MS method for the quantification of 2-hydroxy-4-methoxy benzoic acid in rat plasma. nih.gov This method employed a solid-phase extraction for sample clean-up, followed by chromatographic separation on a C18 column and detection by a tandem mass spectrometer. nih.gov This approach allowed for high sensitivity and specificity, with a linear calibration curve over a wide concentration range. nih.gov

Benzoyl chloride derivatization coupled with HPLC-MS/MS has been used for the targeted metabolomics of neurochemicals in biological samples, showcasing the versatility of hyphenated techniques for analyzing complex biological matrices.

The combination of high-performance liquid chromatography with high-resolution mass spectrometry and solid-phase extraction NMR (HPLC-HRMS-SPE-NMR) has been effectively used to identify bioactive compounds in plant extracts. nih.gov This powerful combination allows for the bioactivity-guided isolation and rapid structural elucidation of compounds from complex natural product mixtures. nih.gov

Table 5: Common Hyphenated Techniques and Their Applications

| Technique | Separation Principle | Detection Principle | Primary Application for this compound |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Quantification in biological fluids, impurity profiling |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Highly selective quantification, structural confirmation |

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile derivatives or related compounds |

| LC-NMR | Liquid Chromatography | NMR Spectroscopy | Unambiguous structure elucidation of unknown impurities or metabolites |

Biological and Biochemical Roles in Research Systems

Involvement in Metabolic Pathways

N-benzoyl-4-methoxyanthranilate is recognized as a product of secondary metabolism, specifically within the biosynthetic pathways of phytoalexins in certain plants. wikipedia.org Phytoalexins are antimicrobial specialized metabolites synthesized de novo by plants in response to pathogen attack. researchgate.netnih.gov The formation of this compound is part of a defense response pathway, indicating its role as a protective agent for the plant. wikipedia.org It is classified as a methoxybenzoate and an amidobenzoate. ebi.ac.uk Its parent compound, anthranilate, is a key intermediate in the biosynthesis of tryptophan and the Pseudomonas quinolone signal (PQS) in microbial systems. nih.gov

Enzyme Substrate and Product Relationships in Biosynthesis

The direct biosynthesis of this compound has been characterized in the context of enzymology. The reaction is catalyzed by the enzyme N-benzoyl-4-hydroxyanthranilate 4-O-methyltransferase (EC 2.1.1.105). wikipedia.org This enzyme belongs to the transferase family, specifically the methyltransferases. wikipedia.org

The key biosynthetic reaction is as follows:

Substrates : S-adenosyl-L-methionine (SAM) and N-benzoyl-4-hydroxyanthranilate. wikipedia.org

Enzyme : N-benzoyl-4-hydroxyanthranilate 4-O-methyltransferase. wikipedia.org

Products : S-adenosyl-L-homocysteine (SAH) and this compound. wikipedia.org

This reaction involves the transfer of a methyl group from SAM to the 4-hydroxy group of N-benzoyl-4-hydroxyanthranilate. wikipedia.org The systematic name for this enzyme is S-adenosyl-L-methionine:N-benzoyl-4-O-hydroxyanthranilate 4-O-methyltransferase. wikipedia.org

This process is analogous to the biosynthesis of other anthranilate-derived secondary metabolites, such as avenanthramides in oats. nih.govtandfonline.com In those pathways, enzymes like hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT) catalyze the condensation of an anthranilate derivative with a hydroxycinnamoyl-CoA ester. nih.govresearchgate.net These reactions highlight a common strategy in plants for generating diverse N-acylanthranilates.

| Enzyme Details for this compound Formation | |

| Enzyme Name | N-benzoyl-4-hydroxyanthranilate 4-O-methyltransferase wikipedia.org |

| EC Number | 2.1.1.105 wikipedia.org |

| Enzyme Class | Transferase (Methyltransferase) wikipedia.org |

| Substrate 1 | S-adenosyl-L-methionine wikipedia.org |

| Substrate 2 | N-benzoyl-4-hydroxyanthranilate wikipedia.org |

| Product 1 | S-adenosyl-L-homocysteine wikipedia.org |

| Product 2 | This compound wikipedia.org |

Mechanistic Investigations of Biological Activities of Anthranilate Derivatives in in vitro or in vivo Models

While direct mechanistic studies on this compound are limited, research on other synthetic anthranilate derivatives provides insight into the potential biological activities of this chemical class in non-clinical models.

Glutamate (B1630785) is a primary excitatory neurotransmitter, but its excess can lead to excitotoxicity, a pathogenic feature in many brain disorders. nih.govmdpi.com Research on a synthetic anthranilate derivative, butyl 2-[2-(2-fluorophenyl)acetamido]benzoate (HFP034), has demonstrated a neuroprotective role by modulating glutamate pathways in rat cerebro-cortical synaptosomes. nih.govmdpi.com

HFP034 was shown to inhibit the release of glutamate induced by 4-aminopyridine (B3432731) (4-AP). mdpi.com This inhibitory effect was found to be dependent on extracellular calcium and was associated with a reduction in the elevation of Ca2+ levels evoked by 4-AP. mdpi.com The mechanism of action involves the suppression of presynaptic P/Q-type Ca2+ channels. nih.govmdpi.com By inhibiting these channels, the influx of calcium required for synaptic vesicle fusion and neurotransmitter release is reduced. Furthermore, HFP034 pretreatment in an in vivo rat model reduced neuronal death and glutamate concentration in the hippocampus following kainic acid-induced excitotoxicity. mdpi.com

The neuroprotective effects of anthranilate derivatives extend to the modulation of key intracellular signaling pathways. The derivative HFP034 was found to inhibit the protein kinase C (PKC) pathway. nih.govmdpi.com Specifically, it suppressed the phosphorylation of PKC and its substrate, the myristoylated alanine-rich C kinase substrate (MARCKS). mdpi.com The PKC/MARCKS signaling cascade is a crucial component in the machinery that controls neurotransmitter release. mdpi.com

In models of kainic acid-induced neurotoxicity, pretreatment with HFP034 also mitigated markers of endoplasmic reticulum (ER) stress and neuroinflammation. mdpi.com The levels of ER stress-related proteins such as glucose-regulated protein 78 (GRP 78), C/EBP homologous protein (CHOP), and caspase-12 were reduced. mdpi.com This suggests that anthranilate derivatives may protect neurons by preventing the activation of cell death pathways linked to ER stress. mdpi.com

| Biological Activity of the Anthranilate Derivative HFP034 | Mechanism of Action |

| Inhibition of Glutamate Release | Suppression of presynaptic P/Q-type Ca2+ channels. nih.govmdpi.com |

| Neuroprotection | Prevention of glutamate excitotoxicity. nih.gov |

| Signal Cascade Regulation | Inhibition of PKC and phosphorylation of its substrate MARCKS. mdpi.com |

| Stress Response | Reduction of ER stress proteins (GRP 78, CHOP, caspase-12) and neuroinflammation in vivo. mdpi.com |

This compound is a phytoalexin, an antimicrobial compound produced by plants as a defense mechanism. wikipedia.org Its biosynthesis in cell cultures of the carnation (Dianthus caryophyllus) is induced in response to pathogens. wikipedia.org The enzyme responsible for its formation, N-benzoyl-4-hydroxyanthranilate 4-O-methyltransferase, is a key component of this induced defense system. wikipedia.org

The role of anthranilate derivatives as phytoalexins is a recurring theme in plant biology. A well-studied group of related compounds are the avenanthramides, which are N-cinnamoylanthranilic acids found in oats (Avena sativa). nih.govtandfonline.com Avenanthramides also function as phytoalexins and are synthesized via the condensation of an anthranilate derivative with various hydroxycinnamoyl-CoAs, a reaction catalyzed by HHT enzymes. researchgate.netresearchgate.net This demonstrates a conserved strategy in different plant species to utilize the anthranilate scaffold to build a chemical arsenal (B13267) against microbial threats.

The parent molecule, anthranilate, is a diffusible signaling molecule produced by the bacterium Pseudomonas aeruginosa. nih.gov In this context, anthranilate is not just a metabolic intermediate but also a key factor that modulates phenotypes related to pathogenicity. nih.gov

Research has shown that anthranilate accumulates during the growth of P. aeruginosa and can influence biofilm formation, antibiotic tolerance, and virulence. nih.gov The levels of anthranilate are carefully controlled, and a peak in its concentration during the stationary phase appears to act as a signal to the surrounding bacterial population. nih.gov Interestingly, the signaling effect of anthranilate appears to be distinct from that of the Pseudomonas quinolone signal (PQS), for which anthranilate is a precursor. While PQS signaling tends to increase virulence and biofilm formation, anthranilate signaling appears to have the opposite effect. nih.gov This dual role of anthranilate as both a metabolite and a signaling molecule makes it and its derivatives valuable as potential research probes to study and manipulate bacterial communication and behavior. nih.gov

Future Research Directions and Emerging Paradigms

Development of Next-Generation Biocatalytic Platforms for N-Benzoyl-4-methoxyanthranilate Analog Production

The chemical synthesis of this compound provides a foundation, but the generation of a diverse library of analogs for structure-activity relationship (SAR) studies necessitates more efficient and sustainable methods. Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing higher selectivity, milder reaction conditions, and a reduced environmental footprint.

Future efforts should focus on developing novel biocatalytic platforms for the production of this compound analogs. This could involve the use of enzymes such as lipases or amidases for the coupling of various substituted benzoic acids and 4-methoxyanthranilic acid derivatives. For instance, the promiscuous activity of enzymes like Candida antarctica lipase (B570770) B, which has been shown to catalyze complex reactions for the synthesis of other heterocyclic compounds like 1,4-benzoxazinone derivatives, could be explored. nih.gov The development of such enzymatic methods would enable the one-pot synthesis of a wide array of analogs with modifications on both the benzoyl and anthranilate moieties.

A key research goal would be to screen and engineer enzymes for enhanced activity and specificity towards a range of substrates. This would involve techniques such as directed evolution and rational enzyme design to create a toolbox of biocatalysts for generating a library of this compound analogs.

Table 1: Potential Biocatalytic Reactions for Analog Synthesis

| Enzyme Class | Substrate 1 (Example) | Substrate 2 (Example) | Potential Analog Structure |

| Lipase | 4-Fluorobenzoic acid | Methyl 4-methoxyanthranilate | N-(4-Fluorobenzoyl)-4-methoxyanthranilate |

| Amidase | Benzoic acid | 4-Methoxy-5-chloroanthranilic acid | N-Benzoyl-4-methoxy-5-chloroanthranilate |

| Acyltransferase | Benzoyl-CoA | 4-Methoxyanthranilic acid | This compound |

Advanced Mechanistic Investigations of this compound Biological Interactions

A fundamental understanding of how this compound interacts with biological systems at a molecular level is crucial for its development. Future research should employ a combination of experimental and computational approaches to elucidate its mechanism of action.

Initial studies could involve screening the compound against a panel of biological targets, such as enzymes and receptors. For compounds with structural similarities, such as N-benzyl-benzoylhydroxamic acids, investigations have revealed inhibitory effects on metallo-oxygenases like p-hydroxy-phenylpyruvate dioxygenase (HPPD). rsc.org A similar approach could be adopted for this compound to identify its primary molecular targets.

Advanced techniques such as X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound in complex with its target protein. This would provide invaluable insights into the specific binding interactions and guide the rational design of more potent and selective analogs. Molecular dynamics simulations could further complement these experimental studies by providing a dynamic view of the binding process and helping to predict the effects of structural modifications.

Integration of this compound into Multi-Omics and Systems Biology Studies

To gain a holistic understanding of the cellular response to this compound, it is essential to move beyond single-target investigations and adopt a systems-level perspective. Multi-omics approaches, which involve the comprehensive analysis of different molecular layers (e.g., transcriptome, proteome, metabolome), can reveal the global effects of a compound on a biological system. nih.govnih.gov

Future studies should integrate transcriptomic, proteomic, and metabolomic data from cells or organisms treated with this compound. This will help to identify perturbed signaling pathways and biological processes, providing a more complete picture of the compound's mechanism of action. researchgate.net For example, integrated multi-omics analysis has been successfully used to elucidate the molecular mechanisms of toxicity for various compounds. nih.gov

Systems biology modeling can then be used to integrate these multi-omics datasets and construct predictive models of the compound's effects. researchgate.net These models can help to identify key nodes in the network that are critical for the compound's activity and can be used to generate new hypotheses for further experimental validation.

Table 2: Proposed Multi-Omics Workflow for this compound

| Omics Layer | Experimental Technique | Key Data Generated | Potential Insights |

| Transcriptomics | RNA-Sequencing | Differentially expressed genes | Identification of regulated pathways |

| Proteomics | Mass Spectrometry | Differentially abundant proteins | Target engagement, post-translational modifications |

| Metabolomics | GC-MS, LC-MS | Altered metabolite levels | Metabolic rewiring, biomarker discovery |

Rational Design of this compound-based Chemical Probes for Biological Systems

To facilitate the detailed study of this compound's biological interactions in a native cellular context, the development of chemical probes is indispensable. These probes are typically analogs of the parent compound that have been modified to include a reporter tag (e.g., a fluorophore) or a reactive group for target identification.

The rational design of these probes should aim to minimize structural perturbations to retain the biological activity of the parent compound. A common strategy is the introduction of a small functional group, such as an alkyne or an azide, which can be used for "click chemistry" to attach a reporter molecule. This approach has been successfully used to create chemical probes for other natural products.

Once synthesized, these probes can be used in a variety of applications, including:

Fluorescence microscopy: To visualize the subcellular localization of the compound.

Affinity-based protein profiling (ABPP): To identify the direct protein targets of the compound in a complex biological sample.

Pull-down assays: To isolate and identify binding partners.

The development of such chemical biology tools will be instrumental in dissecting the molecular pharmacology of this compound and validating its targets in living systems.

Q & A

Q. What are the established synthetic pathways for N-benzoyl-4-methoxyanthranilate, and how can reaction conditions be optimized?

this compound is synthesized enzymatically via N-benzoyl-4-hydroxyanthranilate 4-O-methyltransferase (EC 2.1.1.105), which transfers a methyl group from S-adenosyl-L-methionine to N-benzoyl-4-hydroxyanthranilate . For chemical synthesis, anthranilate derivatives (e.g., methyl dithioanthranilate hydrobromide) are key intermediates for constructing N,O- or N,S-containing heterocycles, which can be further functionalized . Optimization involves controlling pH (6.5–7.5 for enzymatic reactions), temperature (25–37°C), and stoichiometric ratios of benzoyl-CoA and anthranilate precursors. Purity can be enhanced via recrystallization in ethanol/water mixtures.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Mass Spectrometry (MS): Use high-resolution MS (e.g., NIST/EPA/NIH Mass Spectral Library) to confirm molecular weight (theoretical m/z: 257.24 for [M+H]⁺) .

- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Key parameters include R1 < 0.05 and wR2 < 0.10 for high-confidence models .

- Nuclear Magnetic Resonance (NMR): ¹H NMR in DMSO-d₆ typically shows aromatic protons at δ 7.2–8.1 ppm and methoxy signals at δ 3.8–3.9 ppm .

Q. How can researchers validate the enzymatic activity of N-benzoyl-4-hydroxyanthranilate 4-O-methyltransferase?

- Assay Design: Monitor methyl transfer using HPLC or LC-MS to quantify S-adenosyl-L-homocysteine (SAH) production. Reaction buffer: 50 mM Tris-HCl (pH 7.0), 5 mM MgCl₂, 0.1 mM substrate .

- Kinetic Parameters: Calculate Kₘ and Vₘₐₓ via Michaelis-Menten plots. Typical Kₘ for S-adenosyl-L-methionine is 10–50 μM .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the stability of this compound under varying pH and temperature?

Density Functional Theory (DFT) calculations can model protonation states and degradation pathways. For example, the methoxy group’s electron-donating effect stabilizes the aromatic ring at pH > 7, while acidic conditions (pH < 3) may hydrolyze the benzoyl moiety. Lattice energy calculations (e.g., using SHELXL output) further predict crystallographic stability .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks or MS fragments) for this compound derivatives?

- Artifact Analysis: Compare experimental MS/MS fragments (e.g., m/z 105.07 for benzoyl ions) against databases like Wiley’s Registry .

- Dynamic Light Scattering (DLS): Detect aggregation in solution, which may obscure NMR signals. Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent interference .

- Synchrotron XRD: High-resolution data can distinguish between isostructural impurities and true polymorphs .

Q. How do steric and electronic effects influence the reactivity of this compound in coordination chemistry?

The methoxy group acts as a weak electron donor, enhancing the anthranilate backbone’s ability to coordinate metals (e.g., Cu²⁺ or Fe³⁺). Tridentate binding modes (e.g., enol-keto tautomerism) are observed in hydrazone derivatives, as shown in crystallographic studies of similar aroyl hydrazines . Steric hindrance from the benzoyl group limits axial coordination, favoring planar complexes.

Q. What methodologies identify and quantify degradation byproducts of this compound in long-term stability studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.